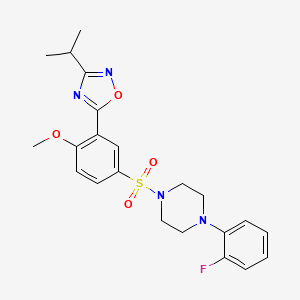![molecular formula C18H23N3O4S B7712282 N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease states.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 involves the activation of sGC. sGC is an enzyme that is responsible for producing cGMP in response to various stimuli. This compound 41-2272 binds to the heme moiety of sGC and enhances its sensitivity to nitric oxide (NO), which is a key regulator of cGMP production. This leads to an increase in cGMP levels, which in turn causes vasodilation and a range of other beneficial effects.
Biochemical and Physiological Effects:
This compound 41-2272 has a range of biochemical and physiological effects that have been studied extensively in scientific research. These include vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. The compound has also been shown to have anti-inflammatory effects and to improve endothelial function.
Advantages and Limitations for Lab Experiments
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the role of sGC in various disease states. However, the compound has several limitations as well. It is highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Future Directions
There are several future directions for research involving N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. One area of interest is the potential therapeutic applications of the compound in various disease states. For example, it has been shown to have beneficial effects in pulmonary hypertension and heart failure, but further research is needed to fully understand its potential in these and other disease states. Another area of interest is the development of new sGC activators that are more potent and/or selective than this compound 41-2272. Finally, there is ongoing research into the underlying mechanisms of sGC activation and the role of cGMP in various physiological processes.
Synthesis Methods
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 can be synthesized through a multi-step process involving the reaction of various reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process requires significant expertise and care due to the complex nature of the compound.
Scientific Research Applications
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have beneficial effects in a range of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by activating sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes vasodilation and a range of other beneficial effects.
properties
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-14(2)21-26(23,24)17-9-7-16(8-10-17)25-13-18(22)20-12-15-6-4-5-11-19-15/h4-11,14,21H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDJFXOETSBCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)

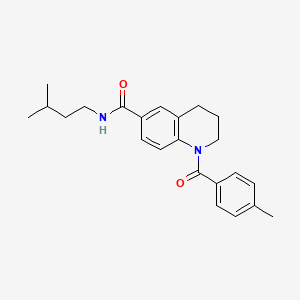
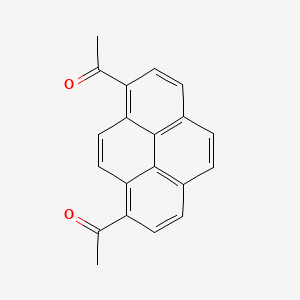
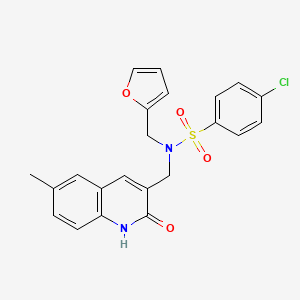

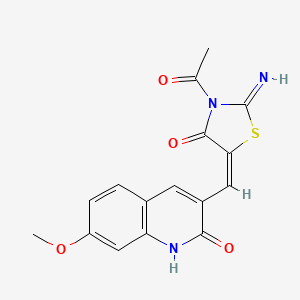
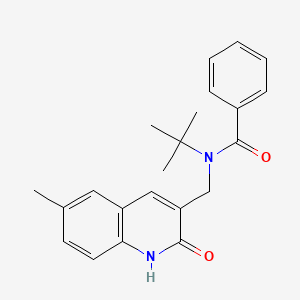

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
